N-Desmethyl Imatinib (Mesylat)

Übersicht

Beschreibung

N-Desmethyl Imatinib Mesylate is a metabolite of Gleevec, a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL).

Wissenschaftliche Forschungsanwendungen

Chronisch Myeloische Leukämie (CML) Behandlung

N-Desmethyl Imatinib (Mesylat) ist ein aktiver Metabolit von Imatinib, einer Erstlinientherapie für chronisch myeloische Leukämie (CML) . Die Pharmakokinetik von Imatinib bei Patienten mit CML ist durch eine große Interpatienten-Variabilität gekennzeichnet .

Gastrointestinale Stromatumoren Behandlung

Imatinib-Mesylat hat eine beispiellose Wirksamkeit als Erstlinientherapie für die Behandlung aller Phasen der chronisch myeloischen Leukämie sowie metastasierter und nicht resezierbarer maligner gastrointestinaler Stromatumoren gezeigt .

Pharmakokinetische Studien

Die Pharmakokinetik von Imatinib und seinem aktiven Metaboliten N-Desmethyl Imatinib (DMI) ist durch eine große Interpatienten-Variabilität gekennzeichnet . Therapeutisches Drug Monitoring (TDM) von Imatinib und seinem Metaboliten DMI kann sowohl zur Optimierung der Wirksamkeit als auch zur Reduzierung der Arzneimitteltoxizität nützlich sein .

Bioanalytische Chemie

N-Desmethyl Imatinib (Mesylat) wird in der bioanalytischen Chemie zur Bestimmung von Imatinib und seinem Metaboliten DMI in humanem Plasma verwendet . Es wurde ein schneller, einfacher und empfindlicher Flüssigchromatographie/Tandem-Massenspektrometrie-Assay zur simultanen Bestimmung von Imatinib und seinem Metaboliten DMI entwickelt .

Klinische Praxis

Der für die Bestimmung von Imatinib und seinem Metaboliten DMI in humanem Plasma entwickelte Assay wird erfolgreich in der klinischen Praxis eingesetzt, um die sichere und effektive Verwendung von Imatinib zu verbessern

Wirkmechanismus

Target of Action

N-Desmethyl imatinib (mesylate), also known as Norimatinib mesylate, is a metabolite of Imatinib . Imatinib is a multi-target inhibitor of v-Abl, c-Kit, and PDGFR . These proteins are tyrosine kinases that play crucial roles in cell growth and proliferation .

Mode of Action

N-Desmethyl imatinib inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . By inhibiting these tyrosine kinases, N-Desmethyl imatinib prevents the phosphorylation of proteins involved in cell cycle and proliferation pathways, thereby inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl imatinib is the BCR-ABL signaling pathway . This pathway is crucial for cell growth and proliferation. By inhibiting the BCR-ABL tyrosine kinase, N-Desmethyl imatinib disrupts this pathway, leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-Desmethyl imatinib, which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, which is a drug efflux transporter and has the potential to affect the oral bioavailability and the clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by N-Desmethyl imatinib leads to the inhibition of cell growth and proliferation . This results in a reduction in the number of cancer cells and can lead to a decrease in the size of tumors .

Action Environment

The action of N-Desmethyl imatinib can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5, which metabolizes imatinib to N-Desmethyl imatinib, can be affected by other medications that the patient is taking . Additionally, genetic polymorphisms in P-glycoprotein may contribute to variability in the pharmacokinetics of imatinib .

Biologische Aktivität

N-Desmethyl imatinib mesylate, also known as CGP74588, is an active metabolite of imatinib mesylate, a well-established treatment for various cancers, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of N-desmethyl imatinib, exploring its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics

N-Desmethyl imatinib is primarily formed through the metabolism of imatinib via cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C8. Studies have shown that N-desmethyl imatinib accounts for approximately 10% to 20% of the total plasma concentration of imatinib after administration .

Key Pharmacokinetic Parameters

N-Desmethyl imatinib exhibits comparable biological activity to its parent compound, particularly in inhibiting BCR-ABL, PDGFR, and c-KIT tyrosine kinases. Although it is less potent than imatinib (approximately three times lower against BCR-ABL), it still contributes significantly to the therapeutic effects observed in patients .

Inhibition Profiles

- BCR-ABL : Comparable inhibition to imatinib.

- PDGFR : Similar activity as imatinib.

- c-KIT : Active against c-KIT mutations found in GISTs.

Clinical Implications

Clinical studies have indicated that the presence of N-desmethyl imatinib in plasma correlates with treatment outcomes in patients receiving imatinib therapy. For instance, higher concentrations of this metabolite have been associated with increased rates of adverse drug reactions (ADRs), suggesting a potential role in monitoring therapeutic efficacy and safety .

Case Studies

- GIST Patients : In a cohort study involving GIST patients, those with higher unbound concentrations of N-desmethyl imatinib experienced more frequent ADRs compared to those with lower levels .

- CML Patients : A study highlighted that monitoring both imatinib and its metabolite can enhance treatment safety and effectiveness due to significant interpatient variability in drug metabolism .

Research Findings

Recent research has focused on the pharmacogenomics related to N-desmethyl imatinib metabolism. Genetic polymorphisms affecting CYP enzymes can lead to variations in drug levels among patients, impacting therapeutic outcomes and side effects .

Pharmacogenomic Insights

- Variants in CYP3A4 and CYP2C8 genes influence the metabolism rates of both imatinib and its metabolite.

- Patients with certain genetic profiles may require dose adjustments to optimize therapeutic efficacy while minimizing toxicity.

Eigenschaften

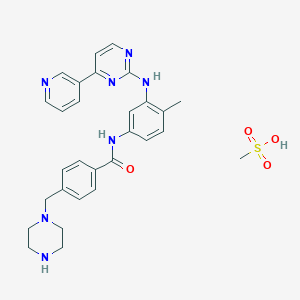

IUPAC Name |

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTOZFXRYMYSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-03-7 | |

| Record name | Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404844-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.